N~2~-[(2-Aminophenyl)methyl]alaninamide
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Overview
Description
N~2~-[(2-Aminophenyl)methyl]alaninamide is a chemical compound with the molecular formula C10H15N3O. It is known for its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to an alaninamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(2-Aminophenyl)methyl]alaninamide typically involves the reaction of 2-aminobenzylamine with alanine derivatives under controlled conditions. One common method includes the use of protecting groups to ensure selective reactions at specific sites. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of N2-[(2-Aminophenyl)methyl]alaninamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(2-Aminophenyl)methyl]alaninamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines with reduced functional groups.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N~2~-[(2-Aminophenyl)methyl]alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N2-[(2-Aminophenyl)methyl]alaninamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in signal transduction, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminophenyl)benzamide: Similar structure but with a benzamide moiety instead of alaninamide.
2-Aminobenzophenone: Contains a ketone group instead of an amide group.
N-(2-Aminophenyl)formamide: Features a formamide group instead of alaninamide.
Uniqueness
N~2~-[(2-Aminophenyl)methyl]alaninamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
832676-75-2 |
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Molecular Formula |
C10H15N3O |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-[(2-aminophenyl)methylamino]propanamide |
InChI |
InChI=1S/C10H15N3O/c1-7(10(12)14)13-6-8-4-2-3-5-9(8)11/h2-5,7,13H,6,11H2,1H3,(H2,12,14) |
InChI Key |
JETIAYURSKRQPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)NCC1=CC=CC=C1N |
Origin of Product |
United States |
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